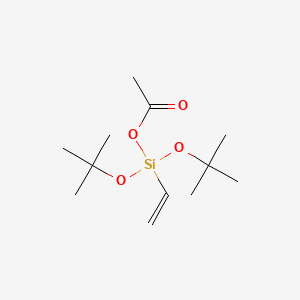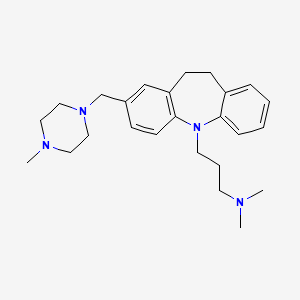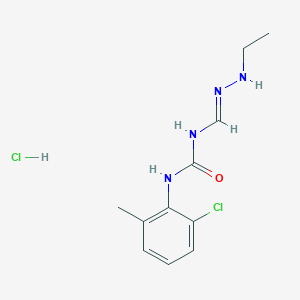
3,6-Bis(phenylethynyl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(phenylethynyl)-9H-carbazole is an organic compound known for its unique photophysical properties. It is a derivative of carbazole, a tricyclic aromatic compound, and features two phenylethynyl groups attached at the 3 and 6 positions of the carbazole core.
Métodos De Preparación
The synthesis of 3,6-Bis(phenylethynyl)-9H-carbazole typically involves the Sonogashira coupling reaction. This method employs palladium catalysts to couple terminal alkynes with aryl halides. The reaction conditions often include a base such as triethylamine or potassium carbonate, and a co-catalyst like copper(I) iodide. The process is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves careful control of temperature, reaction time, and the molar ratios of reactants. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
3,6-Bis(phenylethynyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of diketone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the phenylethynyl groups to phenylethyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diketones, while reduction results in the formation of phenylethyl derivatives .
Aplicaciones Científicas De Investigación
3,6-Bis(phenylethynyl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of new materials with enhanced photophysical properties.
Biology: This compound serves as a fluorescent probe for imaging biological systems, owing to its strong fluorescence and high photostability.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: In the field of optoelectronics, it is utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transport properties
Mecanismo De Acción
The mechanism by which 3,6-Bis(phenylethynyl)-9H-carbazole exerts its effects is primarily related to its ability to absorb and emit light. The phenylethynyl groups enhance the compound’s conjugation, allowing it to absorb photons and transition to an excited state. Upon returning to the ground state, it emits light, making it useful in fluorescence applications. The molecular targets and pathways involved in its action include interactions with DNA and proteins, where it can serve as a fluorescent marker .
Comparación Con Compuestos Similares
3,6-Bis(phenylethynyl)-9H-carbazole can be compared with other similar compounds, such as:
3-(Phenylethynyl)-9H-carbazole: This compound has only one phenylethynyl group and exhibits different photophysical properties.
3,6-Bis(4-nitrophenylethynyl)-9H-carbazole: The presence of nitro groups alters the electronic properties, making it more suitable for specific applications like two-photon polymerization.
1,4-Bis(phenylethynyl)benzene: Although structurally similar, this compound lacks the carbazole core, resulting in different electronic and photophysical characteristics
The uniqueness of this compound lies in its combination of the carbazole core with phenylethynyl groups, providing a balance of stability, fluorescence, and electron-transport properties that are advantageous for various applications.
Propiedades
Número CAS |
62913-24-0 |
|---|---|
Fórmula molecular |
C28H17N |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
3,6-bis(2-phenylethynyl)-9H-carbazole |
InChI |
InChI=1S/C28H17N/c1-3-7-21(8-4-1)11-13-23-15-17-27-25(19-23)26-20-24(16-18-28(26)29-27)14-12-22-9-5-2-6-10-22/h1-10,15-20,29H |
Clave InChI |
WIKPDOWXNNICRF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)NC4=C3C=C(C=C4)C#CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R,4aR,7aR,12bS)-9-methoxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14500590.png)
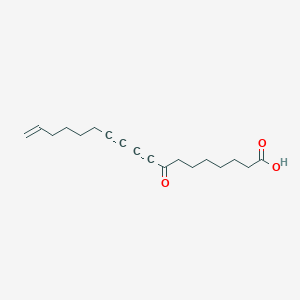
![N-{1-[3-(Trifluoromethyl)phenyl]propan-2-YL}octadec-9-enamide](/img/structure/B14500611.png)
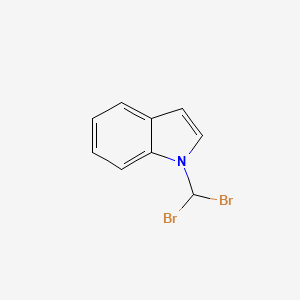
![(NZ)-N-[(2,5-dimethylphenyl)-pyridin-2-ylmethylidene]hydroxylamine](/img/structure/B14500622.png)
![2-Hydroxyspiro[4.5]deca-2,7-dien-1-one](/img/structure/B14500626.png)
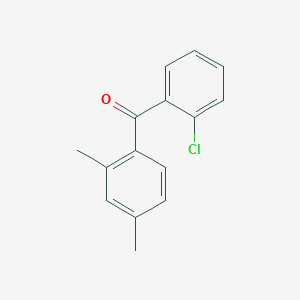
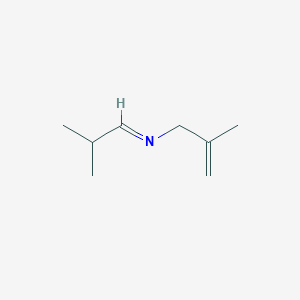
![Carbamic acid, [3-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500658.png)
![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one](/img/structure/B14500659.png)
![N-[3-(Dimethylamino)propyl]-N-methylnitramide](/img/structure/B14500664.png)
